molecular formula C19H15F3N2O2S B2963803 3-(prop-2-en-1-yl)-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 422275-34-1

3-(prop-2-en-1-yl)-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2963803
CAS No.: 422275-34-1
M. Wt: 392.4
InChI Key: PVBJFUDWSKBGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(prop-2-en-1-yl)-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a synthetic quinazolin-4-one derivative intended for research and development purposes. Quinazolinone scaffolds are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities . This compound features a prop-2-en-1-yl (allyl) group at the 3-position and a 4-(trifluoromethoxy)benzylthioether moiety at the 2-position, modifications designed to explore structure-activity relationships. The incorporation of the trifluoromethoxy group is often used to influence the compound's lipophilicity, metabolic stability, and membrane permeability. Researchers are investigating this compound and its analogs primarily in the context of antibacterial agent development, as various quinazolinone derivatives have demonstrated moderate to good activity against pathogens such as Escherichia coli and Staphylococcus aureus . Furthermore, the versatile quinazolinone core is known to exhibit other pharmacological properties, including antitumor, anti-inflammatory, and antifungal activities, making it a valuable template for constructing targeted libraries in hit-to-lead optimization campaigns . The synthetic route for such compounds typically involves the cyclization of anthranilic acid derivatives and subsequent functionalization to introduce specific side chains . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2S/c1-2-11-24-17(25)15-5-3-4-6-16(15)23-18(24)27-12-13-7-9-14(10-8-13)26-19(20,21)22/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBJFUDWSKBGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(prop-2-en-1-yl)-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer effects, antibacterial activity, and other relevant biological activities.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for various biological activities. Its structure includes:

  • Molecular Formula : C₁₃H₁₃F₃N₂OS
  • Molecular Weight : 304.27 g/mol
  • Functional Groups : Thiol group at the C-2 position and a trifluoromethoxy group attached to the phenyl ring.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

In vitro studies reported that the compound induced apoptosis in these cell lines. The mechanism involves:

  • Caspase Activation : Increased caspase-7 activity was observed, indicating the initiation of the apoptotic pathway.
  • Cell Cycle Arrest : Flow cytometry results showed an accumulation of cells in the sub-G1 phase, suggesting that the compound effectively triggers apoptotic cell death.
Cell LineIC50 (µM)Mechanism
MCF-710.0Apoptosis via caspase activation
HepG215.5Cell cycle arrest
A54912.3Induction of apoptosis

Antibacterial Activity

The antibacterial potential of quinazolinone derivatives has been explored, with some showing efficacy against Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, related studies indicate that modifications to the quinazolinone structure can enhance antibacterial properties.

Case Studies

  • Study on Quinazolinone Derivatives : A study evaluated various derivatives against a panel of cancer cell lines and reported that certain structural modifications significantly increased cytotoxicity. The presence of a thiol group was particularly noted for enhancing activity against MCF-7 cells .
  • Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by quinazolinone derivatives. It was found that compounds with similar structures could modulate Bcl-2 family proteins, promoting apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Comparisons

Quinazolin-4-one derivatives share a bicyclic framework but differ in substituents and saturation patterns:

Compound Name Core Structure Substituents (Position) Key Structural Features Reference
Target Compound 3,4-Dihydroquinazolin-4-one 2: [4-(CF₃O)benzyl]sulfanyl; 3: allyl Partially saturated ring; CF₃O group enhances stability
2-(Cinnamylthio)-3-(p-tolyl)quinazolin-4-one Quinazolin-4-one 2: Cinnamylthio; 3: p-tolyl Fully aromatic core; cinnamyl adds π-conjugation
3-Benzyl-8-methoxy-2-sulfanylidenetetrahydroquinazolin-4-one Tetrahydroquinazolin-4-one 2: Sulfanylidene; 3: benzyl Fully saturated ring; planar fused-ring system

Key Observations :

  • The sulfanyl group in the target compound differs from the sulfanylidene (thiocarbonyl) group in , altering hydrogen-bonding capabilities .
Substituent Effects on Physicochemical Properties
Substituent Compound Example Impact on Properties Reference
4-(Trifluoromethoxy)benzyl Target Compound ↑ Lipophilicity; ↑ Metabolic stability vs. non-fluorinated analogs
Cinnamylthio 2-(Cinnamylthio)-3-(p-tolyl)quinazolin-4-one Extended π-system; possible ↑ binding affinity
Methoxy 3-Benzyl-8-methoxy-tetrahydroquinazolin-4-one Polarizability; moderate H-bonding
Crystallographic and Computational Studies
  • The planar fused-ring system in ’s tetrahydroquinazolinone facilitates intermolecular N–H⋯O hydrogen bonding, stabilizing crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.